molecular formula C18H21N5O2 B11006173 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B11006173
M. Wt: 339.4 g/mol
InChI Key: PLFHLAAEHPXOKQ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxazole and triazole rings, which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: Its biological activity has been explored for potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenyl acetate
  • (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
  • Carfentrazone-ethyl

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide stands out due to its unique combination of oxazole and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C18H21N5O2/c1-12-15(13(2)25-23-12)9-11-17(24)20-18-19-16(21-22-18)10-8-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

PLFHLAAEHPXOKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CCC3=CC=CC=C3

Origin of Product

United States

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